Clinical Advancement Over THI
LX2931 was developed from the known S1PL inhibitor THI (2-acetyl-4(5)-tetrahydroxybutyl-imidazole) through oximation of the ketone moiety. While THI inhibits S1PL in vivo, it fails to demonstrate direct enzyme inhibition in cell-free biochemical assays, limiting its utility as a validated tool compound. LX2931 retains the functional in vivo S1PL inhibition of THI but with improved drug-like properties, enabling clinical advancement [1]. The critical differentiation lies in the fact that LX2931—unlike THI—has been validated in human clinical trials, with Phase 1 data demonstrating a dose-dependent and reversible reduction of circulating lymphocytes at oral doses up to 180 mg daily with favorable tolerability [2].
| Evidence Dimension | Clinical development advancement and human tolerability validation |
|---|---|
| Target Compound Data | Phase 2 clinical trial completed in 208 rheumatoid arthritis patients; well tolerated at 70, 110, and 150 mg once daily for 12 weeks |
| Comparator Or Baseline | THI: Remains a preclinical tool compound with no reported human clinical data; fails to inhibit S1PL in cell-free biochemical assays |
| Quantified Difference | LX2931 advanced to Phase 2; THI remains preclinical research tool |
| Conditions | Clinical trial (NCT00903383) vs. preclinical biochemical and in vivo models |
Why This Matters
THI is unsuitable for translational research requiring a clinically validated S1PL inhibitor with established human safety and PK/PD data.
- [1] Bagdanoff JT, et al. J Med Chem. 2010;53(24):8650-8662. View Source
- [2] Lexicon Pharmaceuticals, Inc. Lexicon Initiates Phase 2 Clinical Trial of LX2931 in Patients with Rheumatoid Arthritis. Press Release; August 4, 2009. View Source
